molecular formula C25H30N2O6 B2586006 (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 899391-35-6

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No. B2586006
CAS RN: 899391-35-6
M. Wt: 454.523
InChI Key: RMQMVAXFMVYFBM-QRVIBDJDSA-N
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Description

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C25H30N2O6 and its molecular weight is 454.523. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Computer-Aided Analysis for Serotonin Receptor Affinities : A study focused on designing compounds to evaluate the role of a linker between the triazine moiety and an aromatic substituent for the human serotonin 5-HT6 receptor affinity. This research highlights the importance of specific structural elements for interaction with biological targets, indicating a potential methodology for developing new therapeutic agents targeting serotonin receptors (Łażewska et al., 2019).

  • Antioxidant Activity of Benzofuran Derivatives : Another study reported the synthesis of benzofuran derivatives and evaluated their antioxidant activity. The research showcases how specific molecular frameworks contribute to antioxidative properties, which could be leveraged in developing drugs or supplements to manage oxidative stress-related conditions (Ezzatzadeh & Hossaini, 2018).

  • New Lignan, Benzofuran, and Sesquiterpene Derivatives : Derivatives from natural sources, highlighting the chemical diversity and potential pharmacological applications of benzofuran-containing compounds. Such studies emphasize the exploration of natural products for novel bioactive compounds (Dobner et al., 2003).

Potential Therapeutic Implications

  • In Vitro Cytotoxic Evaluation : Research into hexahydroquinoline derivatives containing the benzofuran moiety investigated their cytotoxic potential against cancer cell lines. This suggests that compounds with benzofuran structures may serve as leads for anticancer drug development (El-Deen, Anwar, & Hasabelnaby, 2016).

  • Anti-Inflammatory Activity : Benzofuran derivatives were identified with significant anti-inflammatory activity, demonstrating the therapeutic potential of such compounds in treating inflammatory conditions (Hu et al., 2011).

properties

IUPAC Name

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-5-26-8-10-27(11-9-26)15-18-19(28)7-6-17-24(29)23(33-25(17)18)13-16-12-21(31-3)22(32-4)14-20(16)30-2/h6-7,12-14,28H,5,8-11,15H2,1-4H3/b23-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQMVAXFMVYFBM-QRVIBDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C=C4OC)OC)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C=C4OC)OC)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

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